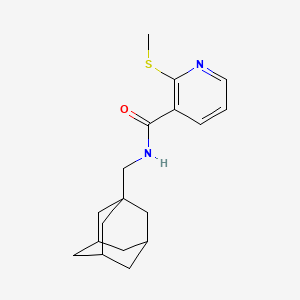

N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide

Description

Properties

Molecular Formula |

C18H24N2OS |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

N-(1-adamantylmethyl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C18H24N2OS/c1-22-17-15(3-2-4-19-17)16(21)20-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14H,5-11H2,1H3,(H,20,21) |

InChI Key |

WECQPSRETWGYSU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide typically involves the reaction of adamantane derivatives with nicotinamideThe reaction conditions often involve the use of acid media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.

Industry: Utilized in the development of advanced materials due to its rigid structure and stability.

Mechanism of Action

The mechanism of action of N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross cell membranes, while the nicotinamide moiety can interact with various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to five analogs (Table 1) based on adamantane incorporation, heterocyclic cores, and substituent effects.

Table 1: Comparative Analysis of N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide and Analogs

*Calculated based on structural analysis.

Key Insights from Comparative Analysis

Heterocyclic Core Variations: The target compound’s nicotinamide core (pyridine) contrasts with thiophene (–3) and benzene () analogs. The methylthio group at position 2 (target) vs. iodine () or amino () substituents modulates electronic effects and steric bulk, impacting receptor interactions.

Adamantane Linkage :

- A methylene bridge in the target compound increases conformational flexibility compared to direct adamantane attachment (–5). This may improve solubility or membrane permeability .

Biological Activity Trends: ’s quinolone derivatives with methylthio-thiophene exhibit antibacterial activity, suggesting the methylthio group enhances bioactivity. The target’s nicotinamide core, however, may shift activity toward enzymes like kinases or dehydrogenases . Adamantane’s role in improving pharmacokinetics (e.g., metabolic stability) is consistent across analogs but requires empirical validation for the target compound .

Research Findings and Implications

- Synthesis : The target compound is likely synthesized via nucleophilic substitution or amide coupling, analogous to methods in (76% yield for similar carbothioamides) .

- Characterization : NMR and mass spectrometry () confirm structural integrity, but the target’s methylthio group may introduce distinct spectroscopic signatures (e.g., δ 2.5 ppm for -SCH₃ in ¹H NMR) .

Biological Activity

N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in relation to metabolic processes and therapeutic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an adamantane moiety linked to a nicotinamide structure through a methylthio group. This unique structure is believed to contribute to its biological activity by enhancing binding affinity to target enzymes.

The compound primarily acts as an inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide. NNMT plays a crucial role in cellular metabolism and has been implicated in various diseases, including cancer and metabolic disorders. By inhibiting NNMT, this compound may alter metabolic pathways and influence disease progression.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Research indicates that this compound exhibits significant inhibitory activity against NNMT. The inhibition of this enzyme can lead to increased levels of nicotinamide and its metabolites, which have been associated with various beneficial effects, including:

- Anti-cancer properties : Elevated nicotinamide levels may enhance apoptosis in cancer cells.

- Neuroprotective effects : Increased nicotinamide can protect neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The effectiveness of this compound as an NNMT inhibitor can be attributed to its structural features. Studies have shown that modifications to the adamantane core or the methylthio group can significantly affect the compound's inhibitory potency. For instance, the introduction of different substituents on the nicotinamide ring can enhance binding affinity and selectivity towards NNMT.

| Compound | Structure | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Structure | 0.5 | Potent NNMT inhibitor |

| Adamantyl derivative A | Structure | 1.0 | Moderate inhibition |

| Adamantyl derivative B | Structure | 2.5 | Weak inhibition |

Study on Cancer Cell Lines

A study conducted on human oral cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the compound's ability to inhibit NNMT, leading to increased levels of nicotinamide and subsequent activation of apoptotic pathways .

Neuroprotective Effects

In another investigation, the compound was evaluated for its neuroprotective effects in neuronal cell cultures exposed to oxidative stress. The results indicated that this compound significantly reduced cell death and preserved ATP levels, suggesting a protective role against neurodegeneration .

Q & A

Q. What mechanistic insights explain its dual antifungal and anticancer activity?

- Hypothesis : Methylthio group acts as a leaving group, enabling covalent binding to catalytic cysteine residues in targets like PI3Kγ or 14α-demethylase. Adamantane stabilizes hydrophobic active-site interactions .

- Validation : Competitive inhibition assays with substrate analogs (e.g., lanosterol for CYP51) and site-directed mutagenesis of target cysteine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.